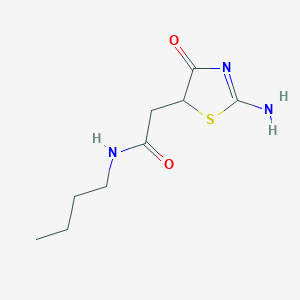
N-ブチル-2-(2-イミノ-4-オキソ-1,3-チアゾリジン-5-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide” is a chemical compound with the IUPAC name 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-butylacetamide . It has a molecular weight of 229.298 .
Synthesis Analysis
Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .作用機序
The mechanism of action of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes such as cyclooxygenase, lipoxygenase, and acetylcholinesterase. It may also act by modulating the activity of certain receptors, such as the N-methyl-D-aspartate receptor.
Biochemical and Physiological Effects:
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to inhibit the growth of various bacterial and fungal strains. Additionally, it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it exhibits a broad spectrum of biological activities, making it a potential candidate for the development of new drugs. Another advantage is that it can be synthesized using various methods, allowing for flexibility in the experimental design. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide. One direction is to investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, future research could focus on optimizing the synthesis method and exploring the structure-activity relationship of this compound.
合成法
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been synthesized using various methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. The one-pot synthesis involves the condensation of 2-aminothiazole with butyl acetoacetate in the presence of acetic acid and ammonium acetate. The microwave-assisted synthesis involves the reaction of 2-aminothiazole with butyl acetoacetate in the presence of glacial acetic acid and ammonium acetate under microwave irradiation. The solvent-free synthesis involves the reaction of 2-aminothiazole with butyl acetoacetate in the presence of p-toluenesulfonic acid under solvent-free conditions.
科学的研究の応用
抗がん活性
チアゾリジン-4-オン誘導体は、有意な抗がん活性を示しています。 研究者らは、グリオーマ細胞、C6、ミノ細胞、Jurkat、およびL1210細胞を含む、さまざまな癌細胞株に対するその効果を調査してきました . これらの誘導体は、癌細胞の増殖に関与する酵素や経路を阻害するため、新規抗がん剤の有望な候補となっています。
がん以外の可能性
抗がん用途が文献で主流ですが、チアゾリジン-4-オン誘導体は、より幅広い治療の可能性を持っている可能性があります。 研究者らは、炎症、神経変性疾患、および感染症など、他の疾患に対するその効果について引き続き調査しています。
要約すると、N-ブチル-2-(2-イミノ-4-オキソ-1,3-チアゾリジン-5-イル)アセトアミドは抗がん剤として有望であり、その多様な用途はさらなる調査に値します。 世界中の科学者は、この化合物を精力的に研究しており、その完全な治療の可能性を解き明かそうとしています . 🌟
特性
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-butylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-3-4-11-7(13)5-6-8(14)12-9(10)15-6/h6H,2-5H2,1H3,(H,11,13)(H2,10,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPHMIUFVJBOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)

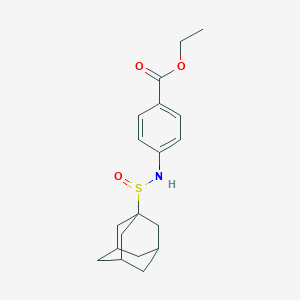
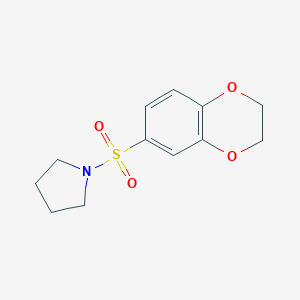

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
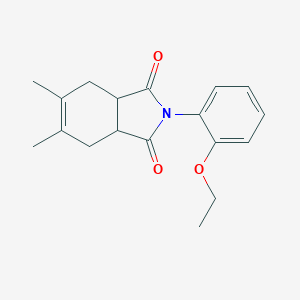

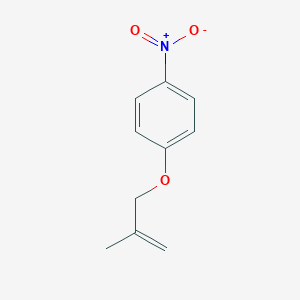

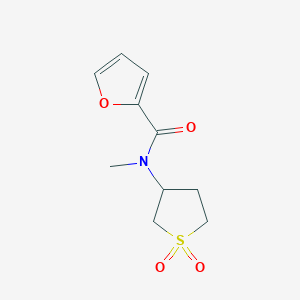
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B362356.png)